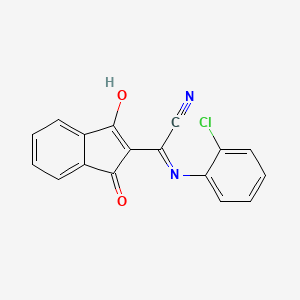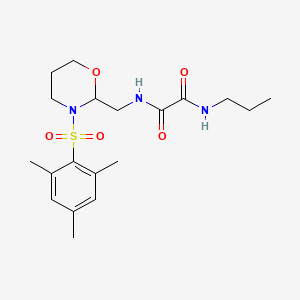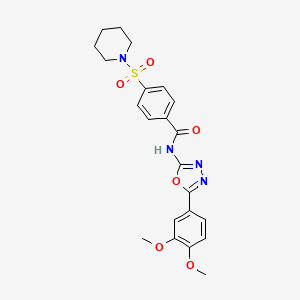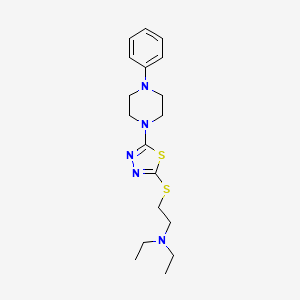
3-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "3-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-4-carboxamide" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating the isoxazole moiety and chlorophenyl groups have been assessed for their efficacy against a variety of bacteria and fungi, demonstrating potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Organic Synthesis and Chemical Reactivity
Research on isoxazoles and related heterocycles includes studies on their synthesis, chemical reactivity, and applications in creating complex molecules. These studies offer insights into the versatility of such compounds in organic synthesis, which could be extrapolated to the compound , highlighting its potential as an intermediate in the synthesis of pharmacologically active molecules or novel materials (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Chemical Structure and Molecular Interactions
Studies on the structure and molecular interactions of similar compounds provide a foundation for understanding how modifications to the molecular structure, such as substituents on the isoxazole ring or the introduction of a chlorophenyl group, can influence biological activity, solubility, and other chemical properties. This knowledge is crucial for the design of new compounds with desired features (Boulton & Katritzky, 1961).
Potential Antitumor Applications
Research into the antitumor activities of structurally related compounds, such as those incorporating isoxazole and chlorophenyl groups, suggests potential applications in cancer therapy. The synthesis and evaluation of these compounds provide a basis for further investigation into their mechanism of action and effectiveness against various cancer cell lines (Stevens et al., 1984).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-13-18(19(24-27-13)15-7-3-5-9-17(15)22)20(25)23-12-21(26)11-10-14-6-2-4-8-16(14)21/h2-9,26H,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRLRYPBTUMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)

![Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2731482.png)

![N-(3,4-Dimethylphenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2731484.png)


![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2731488.png)

![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)
